![molecular formula C25H25N5O3S B2600777 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-61-2](/img/structure/B2600777.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of these compounds involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays .Molecular Structure Analysis
The molecular structure of these compounds includes a sulfone-based head group and an ether-based scaffold .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- This compound is synthesized through a process that involves one-pot synthesis and is characterized using spectroscopic techniques like IR, 1H NMR, and mass spectroscopy. These methods are essential for confirming the structure and purity of synthesized compounds (Rathod & Solanki, 2018).
Biological Activity
- Compounds with similar structural features have been synthesized and evaluated for various biological activities, such as antimicrobial properties. This suggests potential applications of the compound in medical research and pharmaceutical development (Rahmouni et al., 2014).
Heterocyclic Synthesis
- The compound is used as a building block in heterocyclic synthesis. This is significant for developing novel molecules with potential applications in materials science, pharmaceuticals, and chemical research (Harb, Abbas, & Mostafa, 2005).
Chemical Reactions
- It is involved in functionalization reactions, demonstrating its reactivity and potential for creating diverse chemical structures. Such reactions are fundamental in organic synthesis and drug development (Yıldırım, Kandemirli, & Demir, 2005).
Cytotoxic Activity
- Research on similar molecules includes evaluation for cytotoxic activity against certain cell lines, indicating its potential use in cancer research and therapy (Mansour et al., 2020).
Cycloaddition Reactions
- The compound participates in [3+2] cycloaddition reactions, a method pivotal in creating complex molecules with potential applications in drug discovery and materials science (Rahmouni et al., 2014).
Multicomponent Reactions
- It is synthesized via one-pot, multi-component reactions, highlighting its role in efficient and innovative chemical synthesis processes (Shaabani et al., 2009).
Glycine Transporter Inhibition
- Structurally similar compounds have been studied for their role as glycine transporter inhibitors, suggesting potential neurological applications (Yamamoto et al., 2016).
Crystal Structure Studies
- The compound's structural analogs have been examined through X-ray crystallography, a technique crucial for understanding molecular geometry and interactions (Quiroga et al., 1999).
Antiviral Activity
- Related pyrazole derivatives have been synthesized and tested for antiviral activity, indicating the potential use of this compound in antiviral research and therapy (Tantawy et al., 2012).
Complexation with Lanthanides
- Similar compounds have been investigated for their complexation properties with lanthanides, relevant to research in coordination chemistry and materials science (Kobayashi et al., 2019).
Antimicrobial Synthesis
- The compound's analogs have been synthesized for antimicrobial evaluation, underscoring its significance in developing new antimicrobial agents (Abu-Melha, 2013).
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.
Mode of Action
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as an activator of the GIRK channel . It interacts with the channel, leading to its opening and allowing potassium ions to flow through. This results in hyperpolarization of the cell membrane, reducing the cell’s excitability.
Pharmacokinetics
It has been suggested that the compound displays improved metabolic stability over similar compounds . This could potentially lead to a longer half-life and increased bioavailability, although further studies are needed to confirm this.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-16-3-5-19(6-4-16)22-13-21(25(31)27-14-18-7-10-26-11-8-18)23-17(2)29-30(24(23)28-22)20-9-12-34(32,33)15-20/h3-8,10-11,13,20H,9,12,14-15H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUWDKZZSXKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

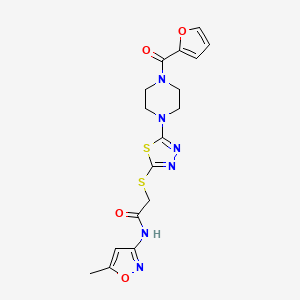
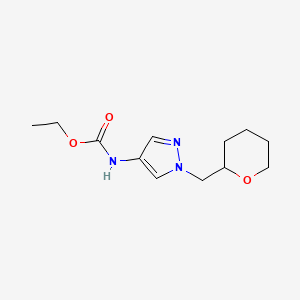
![11-oxo-N-(thiophen-2-yl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2600698.png)
![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)
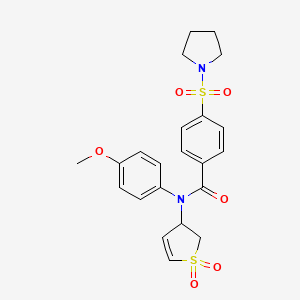


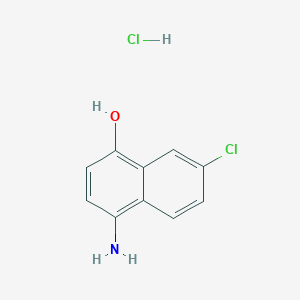
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)
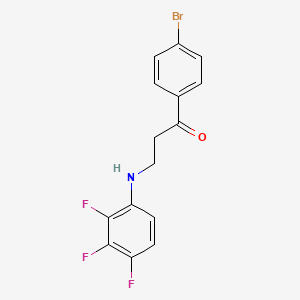
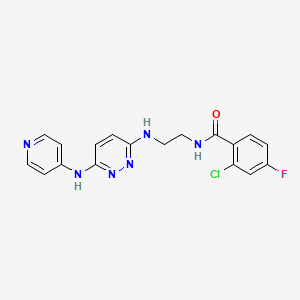


![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)